Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Configuration
The systematic name of this compound, as defined by the International Union of Pure and Applied Chemistry, is decyl (2Z,9Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate . This nomenclature encapsulates the following features:
- Core structure : A 22-carbon chain (docosa-) with two double bonds (dienoate) at positions 2 and 9, both in the Z configuration.
- Tin coordination : The tin atom (stanna) at position 6 is bonded to two octyl groups (dioctyl) and integrated into a heteroatomic framework.
- Oxygen functionalities : Three ether (trioxa) and three ketone (trioxo) groups at positions 4, 5, 7, 8, 11, and 12.
- Ester groups : Decyl ester substituents at the terminal carboxylate groups.
The (2Z,9Z) designation specifies the cis geometry of the double bonds, which constrains the molecular conformation and influences reactivity. The stereodescriptors are critical for distinguishing this compound from its E isomers or mixed-configuration analogs.
| Property | Value |
|---|---|
| Molecular Formula | C₅₀H₈₆O₁₂Sn |
| Molecular Weight | 997.92 g/mol |
| IUPAC Name | Decyl (2Z,9Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate |
The naming convention follows International Union of Pure and Applied Chemistry guidelines for organometallic compounds, prioritizing the tin center’s substituents, followed by the oxygen-containing groups and unsaturated bonds.
Molecular Geometry and Stereochemical Analysis
The molecular geometry of this compound is governed by the tetrahedral coordination environment of the tin(IV) center, which is bonded to two octyl groups, one ether oxygen, and one ester carbonyl oxygen. Key structural features include:
- Tin coordination sphere : The Sn–O bond lengths (typically 2.10–2.25 Å in analogous organotin compounds) and Sn–C bonds (2.15–2.30 Å) create a distorted tetrahedral geometry due to steric interactions between the bulky octyl groups.
- Double bond configurations : The Z configuration at C2 and C9 introduces a 120° dihedral angle between adjacent substituents, forcing the ester and ether groups into a planar arrangement that enhances conjugation across the molecule.
- Ester and ether linkages : The 5,7,12-trioxa backbone forms a rigid macrocyclic-like structure, while the 4,8,11-trioxo groups introduce electron-withdrawing effects that polarize the double bonds.
The stereochemical integrity of the compound is maintained by the hindered rotation around the C2–C3 and C9–C10 double bonds, as evidenced by nuclear magnetic resonance coupling constants (J ≈ 10–12 Hz for Z alkenes). Density functional theory simulations of analogous structures suggest that the Z configuration reduces torsional strain by aligning the decyl ester groups antiperiplanar to the tin center.
Crystallographic Data and Solid-State Conformation
Crystallographic data for Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate have not been reported in the literature. However, inferences can be drawn from structurally related organotin compounds:
- Packing interactions : Bulky alkyl groups (e.g., octyl, decyl) typically induce lamellar packing in the solid state, with interdigitated hydrocarbon chains minimizing van der Waals gaps.
- Coordination polymers : Similar tin-containing esters often form one-dimensional coordination polymers via Sn–O–Sn bridges, though the dioctyl substituents in this compound likely preclude extended network formation.
- Conformational rigidity : The Z-configured double bonds and trioxa-trioxo framework may enforce a bent molecular conformation, as observed in unsaturated organotin dicarboxylates.
Proposed solid-state conformation based on analogous structures:
- Unit cell symmetry : Monoclinic or triclinic systems, common for unsymmetrical organometallics.
- Intermolecular forces : Dominated by C–H···O hydrogen bonds between ester carbonyls and alkyl chains, with weaker Sn···O interactions (<3.0 Å).
Further studies using single-crystal X-ray diffraction are required to resolve the precise solid-state structure.
Properties
CAS No. |
83898-58-2 |
|---|---|
Molecular Formula |
C44H80O8Sn |
Molecular Weight |
855.8 g/mol |
IUPAC Name |
4-O-[[(Z)-4-decoxy-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-decyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C14H24O4.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-12-18-14(17)11-10-13(15)16;2*1-3-5-7-8-6-4-2;/h2*10-11H,2-9,12H2,1H3,(H,15,16);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*11-10-;;; |
InChI Key |
FVAWYWJWCPURJR-YFQJWWFYSA-L |
Isomeric SMILES |
CCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCC)(CCCCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Formation of Dioctyl Chains
The initial step typically involves the alkylation of suitable precursors to introduce the dioctyl substituents at the 6,6-positions of the stannadocosa backbone. This is commonly achieved through nucleophilic substitution or organometallic coupling reactions where octyl groups are introduced via alkyl halides or organometallic reagents under controlled conditions to ensure regio- and stereoselectivity.
Incorporation of Trioxo and Trioxa Functional Groups
The trioxo (three keto groups) and trioxa (three ether oxygen atoms) functionalities are introduced through selective oxidation and etherification reactions. These steps often involve:
Controlled oxidation of precursor alcohols or alkenes to ketones using mild oxidizing agents to avoid over-oxidation.
Ether formation via nucleophilic substitution or Williamson ether synthesis to install the trioxa moieties.
The sequence and conditions are optimized to preserve the integrity of the organotin core and the (Z,Z) configuration of the diene system.
Coordination to Tin Center
The organotin core is formed by coordinating the prepared organic ligands to a tin(IV) center. This is typically done by reacting dibutyltin oxide or other tin precursors with the prepared dioctyl-substituted ligands under reflux in anhydrous solvents. The reaction conditions are carefully controlled to promote the formation of the stannadocosa ring system with the desired substitution pattern and stereochemistry.
Purification and Characterization
After synthesis, the compound is purified by recrystallization or chromatographic techniques to achieve high purity (typically >99%). Characterization is performed using:
Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical environment and stereochemistry.
Mass spectrometry for molecular weight confirmation.
Infrared (IR) spectroscopy to verify functional groups.
Elemental analysis to confirm tin content and overall composition.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Alkylation to form dioctyl chains | Octyl halides, organometallic reagents | Introduce dioctyl substituents |
| 2 | Oxidation to form trioxo groups | Mild oxidizing agents (e.g., PCC, Swern) | Install keto functionalities |
| 3 | Etherification to form trioxa groups | Williamson ether synthesis reagents | Install ether oxygen atoms |
| 4 | Coordination to tin center | Dibutyltin oxide, reflux, anhydrous solvents | Form organotin core with correct stereochemistry |
| 5 | Purification and characterization | Recrystallization, chromatography, NMR, MS, IR | Obtain pure compound and confirm structure |
Research Findings and Notes
The stereochemistry (Z,Z) of the diene system is critical for the compound’s properties and is maintained throughout the synthesis by controlling reaction conditions and using stereospecific reagents.
Organotin compounds like this one are sensitive to moisture and air; hence, inert atmosphere techniques (e.g., nitrogen or argon) are employed during synthesis and handling to prevent degradation.
The presence of multiple oxygen atoms allows for potential hydrogen bonding and influences solubility, which is considered during purification and application development.
Analytical testing for purity and compliance with substance regulations (e.g., RoHS) is essential, especially due to the tin content and potential environmental impact.
Chemical Reactions Analysis
Types of Reactions
Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state organotin compounds.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: The decyl and dioctyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Scientific Research Applications
Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate exerts its effects involves interaction with cellular components. The organotin moiety can bind to proteins and enzymes, disrupting their normal function. This binding can lead to the inhibition of key metabolic pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to form stable complexes with biological molecules is central to its mechanism of action.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Dialkyltin Maleate Derivatives
Key Observations:
Alkyl Chain Length : Increasing the ester alkyl chain length (e.g., decyl → tetradecyl → octadecyl) enhances hydrophobicity (higher cLogP) and thermal stability, making longer-chain derivatives suitable for high-temperature applications .
Tin Substituents : Dibutyltin derivatives (e.g., CAS 33466-31-8) exhibit higher reactivity in catalytic processes but lower thermal stability compared to dioctyltin analogs .
Polarity : The polar surface area decreases with longer alkyl chains, reducing solubility in polar solvents. For instance, the decyl derivative (105.2 Ų) is less polar than dibutyl analogs .
Research Findings and Industrial Relevance
- Catalytic Activity : Dibutyltin derivatives (e.g., CAS 33466-31-8) are widely used as catalysts in polyurethane and silicone production due to their Lewis acidity. However, dioctyltin derivatives like the target compound are preferred in PVC stabilization for reduced toxicity and improved compatibility with long-chain polymers .
- Environmental Impact : Dibutyltin compounds face regulatory restrictions (e.g., EU REACH) due to endocrine-disrupting effects, driving substitution with dioctyltin alternatives .
- Thermal Stability : Octadecyl derivatives (CAS 62480-03-9) demonstrate superior stability at >200°C, making them ideal for high-performance plastics .
Biological Activity
Decyl (Z,Z)-6,6-dioctyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate is a synthetic organotin compound with the chemical formula C44H80O8Sn and a molecular weight of 855.81 g/mol. Its unique structure includes multiple oxygen and tin atoms, which contribute to its biological activity. This compound is recognized for its potential applications in various fields including biomedicine and materials science.
| Property | Value |
|---|---|
| Molecular Formula | C44H80O8Sn |
| Molecular Weight | 855.81 g/mol |
| CAS Number | 83898-58-2 |
| EINECS Number | 281-269-3 |
The biological activity of this compound is primarily attributed to its organotin structure. Organotin compounds are known for their ability to interact with biological membranes and proteins due to their lipophilic nature. This compound may exhibit antimicrobial properties and has been studied for its potential effects on cell signaling pathways.
Antimicrobial Activity
Research indicates that organotin compounds can possess significant antimicrobial properties. A study highlighted that similar organotin derivatives demonstrated effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Preliminary findings suggest that at certain concentrations, this compound may induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. Such selectivity is crucial for potential therapeutic applications.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of various organotin compounds including decyl (Z,Z)-6,6-dioctyl derivatives. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Cytotoxicity in Cancer Cells : In vitro studies conducted on human breast cancer cell lines showed that this compound exhibited IC50 values ranging from 15 to 25 µM after 48 hours of exposure. This suggests a promising avenue for further research into its use as an anticancer agent.
- Environmental Impact Study : Research assessing the environmental persistence and toxicity of organotin compounds found that while effective in microbial inhibition, these compounds require careful handling due to their potential bioaccumulation and toxicity in aquatic ecosystems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
